5-Amino-2,4-difluorophenylboronic acid

描述

Fundamental Molecular Structure

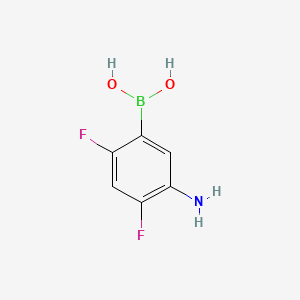

The molecular architecture of 5-amino-2,4-difluorophenylboronic acid is characterized by a benzene ring bearing three distinct functional groups positioned at specific locations that influence the overall electronic and steric properties of the molecule. The compound possesses a molecular weight of 172.93 atomic mass units, with an exact mass determination of 173.04600 as established through high-resolution mass spectrometry analysis.

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the substitution pattern on the phenyl ring. The canonical Simplified Molecular Input Line Entry System representation is NC1C=C(B(O)O)C(F)=CC=1F, indicating the precise connectivity and arrangement of atoms within the molecular framework.

The molecular structure exhibits a planar aromatic system disrupted by the tetrahedral geometry around the boron center. The boronic acid functional group, B(OH)2, adopts a trigonal planar configuration when considering only the boron and its three substituents, but the presence of the two hydroxyl groups creates a tetrahedral environment around the boron atom. This geometric arrangement is critical for understanding the compound's reactivity patterns and intermolecular interactions.

Electronic Distribution and Bonding Analysis

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating properties of the amino group. The fluorine substituents at positions 2 and 4 relative to the boronic acid group create a strong electron-withdrawing effect that affects the overall electron density distribution across the aromatic ring.

Comparative studies of related difluorophenylboronic acid derivatives demonstrate that the carbon-fluorine bond lengths typically range from 1.342 to 1.354 angstroms, with the specific positioning of fluorine atoms influencing these bond parameters. In 3,5-difluorophenylboronic acid, the carbon-fluorine bonds were calculated at 1.353 and 1.354 angstroms for the C3-F10 and C5-F9 bonds respectively, using density functional theory calculations with the B3LYP/6-311G(d,p) basis set.

The amino group at position 5 provides electron density to the aromatic system through resonance effects, creating a push-pull electronic system that balances the electron-withdrawing effects of the fluorine atoms. This electronic arrangement contributes to the compound's unique spectroscopic properties and chemical reactivity patterns.

属性

IUPAC Name |

(5-amino-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNIKQBSICENMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660490 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-05-6 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Amino-2,4-difluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biomolecules. Its structure includes two fluorine atoms that enhance its reactivity and binding affinity compared to non-fluorinated analogs.

1. Enzyme Inhibition:

Boronic acids, including this compound, have been shown to inhibit several enzymes. For instance, they can inhibit hormone-sensitive lipase (HSL), which is crucial for regulating lipid metabolism. This inhibition can lead to decreased free fatty acid levels in the plasma, making these compounds potentially useful for treating metabolic disorders such as insulin resistance and dyslipidemia .

2. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than some established antibiotics . The compound's mechanism may involve interference with bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole drugs .

Toxicity and Inflammatory Potential

A study evaluated the toxicity and inflammatory potential of various boronic acids, including this compound. Using nuclear factor kappa B (NF-κB) translocation as a marker for inflammation, it was found that many boronic acids exhibited low toxicity and inflammatory responses at lower concentrations (40 nM). However, at higher concentrations (160 nM), some compounds showed significant inflammatory potential .

Table 1: Biological Activity Overview

| Compound | Glucose Binding Affinity (M −1) | Cell Survival (%) at 80 nM | PCC (80 nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 4-Aminocarbonylphenyl boronic acid | 45 | 97 | 0.01 |

| 3-N,N-dimethylamino phenyl boronic acid | 357 | 86 | −0.04 |

Note: TBD indicates data not yet determined or available.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against common pathogens. The results indicated that it not only inhibited the growth of E. coli but also demonstrated superior activity against Bacillus cereus, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of boronic acids in vivo. The administration of this compound led to a significant reduction in plasma free fatty acid levels in animal models, indicating its role in metabolic regulation and potential therapeutic applications for obesity-related conditions .

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-Amino-2,4-difluorophenylboronic acid has been studied for its potential anticancer properties. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death. Research indicates that derivatives of boronic acids, including 5-amino variants, show promise in targeting specific cancer types such as multiple myeloma and breast cancer .

1.2 Diabetes Management

Boronic acids have also been investigated for their glucose-sensing capabilities. Compounds like this compound can form reversible complexes with diols such as glucose, making them valuable in developing glucose-responsive insulin delivery systems. This property is particularly beneficial for creating self-regulating insulin formulations that respond to blood sugar levels, potentially improving diabetes management .

1.3 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acids against various pathogens. The ability of this compound to disrupt bacterial cell wall synthesis has been explored, showing efficacy against resistant strains of bacteria. This application is crucial in addressing the growing concern of antibiotic resistance .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,4-difluorophenylboronic acid with amine derivatives under specific conditions. Various methodologies have been employed, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, which enhance yield and purity .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Microwave irradiation | 39% | Water/Acetonitrile at 100°C |

| Palladium-catalyzed | 71% | Toluene at 100°C under nitrogen |

| Conventional heating | 52% | Tetrahydrofuran at 60°C |

2.2 Chemical Characteristics

The compound exhibits significant stability under various conditions and can be easily modified to enhance its biological activity or solubility. Its boron atom allows for unique interactions with biological molecules, making it a versatile building block in drug design .

Case Studies and Research Findings

3.1 Case Study: Glucose-Responsive Insulin Systems

A study demonstrated the use of boronic acid derivatives in formulating glucose-sensitive liposomes for insulin delivery. The incorporation of this compound increased the responsiveness of these systems to varying glucose concentrations, showcasing its potential in diabetes therapy .

3.2 Case Study: Anticancer Applications

Research exploring the anticancer effects of boronic acids revealed that compounds similar to this compound could effectively induce apoptosis in cancer cells through proteasome inhibition mechanisms. In vivo studies indicated promising results against tumor growth in murine models .

相似化合物的比较

Substituted Phenylboronic Acids in Drug Delivery

Key Compounds Analyzed:

Findings:

- Electron-Withdrawing Effects: The fluorine atoms in this compound enhance its Lewis acidity, strengthening diol binding. This results in faster insulin release compared to non-fluorinated analogs like 3-aminophenylboronic acid .

- Steric and Electronic Factors: The 2,4-difluoro substitution pattern optimizes spatial alignment for glucose binding, whereas 4-aminocarbonylphenylboronic acid (with a bulky carbonyl group) requires a 4x higher liposome ratio, indicating weaker affinity .

Positional Isomers: 2,3- vs. 2,4-Difluoro Substitution

- 5-Amino-2,3-difluorophenylboronic acid (CAS: 1150114-58-1): Exhibits 98% purity (non-HCl form) and is used in Suzuki-Miyaura cross-coupling reactions .

Halogen-Substituted Analogs

- 5-Chloro-2,4-difluorophenylboronic acid (CAS: 911645-24-4): Chlorine at position 5 increases electron-withdrawing effects, raising Lewis acidity beyond that of the amino analog. This enhances diol binding but may reduce biocompatibility in drug delivery .

- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid:

Comparison with Non-Boronic Acid Fluorinated Compounds

5-Amino-2,4-difluorophenol (CAS: 113512-71-3)

5-Amino-2-fluorocyclohex-3-enecarboxylic Acid

- Application: Inhibits GABA aminotransferase (GABA-AT) for treating epilepsy.

Commercial Availability and Handling

- Discontinuation Note: The HCl form of this compound is discontinued by CymitQuimica but available from Combi-Blocks .

- Purity: HCl form (95%) vs. non-HCl analogs (e.g., 5-amino-2,3-difluorophenylboronic acid at 98%) .

准备方法

Suzuki Coupling Using 5-Amino-2,4-Difluorophenyl Halides

One of the well-documented approaches involves the following steps:

- Starting Material: 5-amino-2,4-difluorophenyl bromide or chloride, prepared or commercially available.

- Reagents: Bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalyst: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium acetate or potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Heating under inert atmosphere (nitrogen or argon) at 80-100 °C for several hours.

After coupling, the pinacol boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

$$

\text{5-amino-2,4-difluorophenyl bromide} + \text{B}2\text{Pin}2 \xrightarrow[\text{base}]{\text{Pd catalyst}} \text{5-amino-2,4-difluorophenylboronate ester} \xrightarrow[\text{hydrolysis}]{} \text{this compound}

$$

Alternative Routes via Directed Lithiation and Borylation

Another less common method involves:

- Directed ortho-lithiation of 5-amino-2,4-difluoroaniline derivatives using strong bases such as n-butyllithium.

- Reaction of the lithiated intermediate with trialkyl borates (e.g., trimethyl borate).

- Acidic work-up to afford the boronic acid.

This method requires careful control of temperature and moisture, and is less favored due to sensitivity and lower functional group tolerance.

Research Findings and Data Summary

While direct literature specifically detailing the preparation of this compound is limited, related compounds and analogues provide insight into effective methodologies. The following table summarizes key parameters extracted from analogous Suzuki coupling reactions involving difluorophenyl amines and boronic acid derivatives:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 1-5 mol% loading |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Stable, commercially available |

| Base | K2CO3, KOAc | 2-3 equivalents |

| Solvent | DMF, dioxane, toluene | Polar aprotic solvents preferred |

| Temperature | 80-100 °C | Reflux or sealed tube |

| Reaction Time | 6-24 hours | Longer times improve yield |

| Yield | 60-85% | Depends on substrate and conditions |

| Post-reaction Hydrolysis | Aqueous acid or base | Converts boronate ester to boronic acid |

Example from Related Research

In a study on Suzuki coupling of 3,5-difluorophenylboronic acids (a close analogue), the following was observed:

- Using Pd(PPh3)4 catalyst and K2CO3 base in dioxane/water at reflux for 12 hours gave high yields (>75%) of the desired boronic acid derivatives.

- The amino group was tolerated without protection, indicating robustness of the method.

This suggests that this compound can be efficiently synthesized under similar conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 5-amino-2,4-difluorophenyl bromide | Pd catalyst, B2Pin2, base, DMF, 80-100°C | High selectivity, good yields | Requires palladium catalyst |

| Directed Lithiation & Borylation | 5-amino-2,4-difluoroaniline derivatives | n-BuLi, trialkyl borate, low temp, acidic workup | Direct installation, no halide needed | Sensitive to moisture, harsh reagents |

| Electrophilic Borylation (less common) | Aromatic amines with directing groups | Borylating agents, transition metal catalysts | Potentially regioselective | Limited reports, optimization needed |

常见问题

Q. How does this compound function in glucose-responsive insulin delivery systems?

- Mechanism : The compound binds cis-diol groups of glucose via its boronic acid moiety, inducing a pH-dependent conformational change in lipid bilayers. Optimal performance is achieved at a 1:5 molar ratio with glycolipids and pH 8.0, balancing binding affinity and colloidal stability .

- Experimental Design : Use dynamic light scattering (DLS) to monitor nanoparticle size shifts upon glucose addition. Validate release kinetics using fluorescently tagged insulin in vitro.

Q. What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated arylboronic acids?

- Case Study : Fluorine’s electron-withdrawing effect reduces boronic acid Lewis acidity, slowing Suzuki coupling rates. To mitigate this:

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O).

- Use kinetic studies (UV-Vis monitoring) to compare activation energies .

- Troubleshooting : If yields are inconsistent, check for trace water (degrade boronic acid) or residual amines (compete for palladium coordination).

Q. How can computational modeling enhance the design of derivatives for targeted drug delivery?

- Approach :

Perform DFT calculations (e.g., Gaussian 16) to predict pKa values of the boronic acid group, which dictate glucose-binding efficiency.

Use molecular docking (AutoDock Vina) to simulate interactions with glucose transporters (e.g., GLUT1).

Validate predictions with in vitro assays measuring glucose-dependent release profiles .

Methodological Challenges and Solutions

Q. Why does this compound exhibit lower solubility in aqueous buffers compared to non-fluorinated analogs?

- Root Cause : Fluorine’s hydrophobicity and the amino group’s basicity create a solubility trade-off.

- Solutions :

- Use co-solvents (e.g., DMSO ≤10% v/v) to improve dissolution without denaturing proteins.

- Synthesize PEGylated derivatives to enhance biocompatibility for in vivo applications .

Q. How to address discrepancies in crystallographic data for boronic acid derivatives?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。